molecular formula C20H26N2O2S B2863339 (3-(Dimethylamino)phenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396746-29-4

(3-(Dimethylamino)phenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2863339
CAS No.: 1396746-29-4
M. Wt: 358.5
InChI Key: PSDKHNJUFHHSSC-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research for the design of novel bioactive molecules. Its structure incorporates several pharmaceutically relevant motifs, including a furan ring, a piperidine scaffold, and a dimethylamino group. The furan ring, a common heterocycle in drug discovery, is known to contribute to a wide range of biological activities and can enhance binding affinity through various interactions with biological targets . The presence of the sulfur-containing thioether linker and the tertiary amine further increases the structural diversity and potential for targeting various enzyme systems. This combination of features makes the compound a valuable scaffold for researchers developing new therapeutic agents, particularly in areas such as antiviral , antibacterial , and anticancer research, where similar heterocyclic compounds have shown promise. The precise mechanism of action for this specific compound is not yet fully characterized and is a subject for ongoing investigation. Researchers may utilize it as a key intermediate or as a lead compound for structural optimization in structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-21(2)18-6-3-5-17(13-18)20(23)22-10-8-16(9-11-22)14-25-15-19-7-4-12-24-19/h3-7,12-13,16H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDKHNJUFHHSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Route

The 3-(dimethylamino)benzoyl group is installed via Friedel-Crafts acylation, employing 3-(dimethylamino)benzaldehyde and an acyl chloride under Lewis acid catalysis (e.g., AlCl3). This method, adapted from chalcone syntheses, proceeds via electrophilic aromatic substitution:
$$ \text{3-(Dimethylamino)benzaldehyde} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{3-(Dimethylamino)benzoyl chloride} $$
Subsequent hydrolysis yields the free ketone, though isolation is often bypassed in favor of direct coupling to the piperidine subunit.

Aldol Condensation Approach

Alternatively, aldol condensation between 3-(dimethylamino)benzaldehyde and acetophenone derivatives forms α,β-unsaturated ketones, as demonstrated in chalcone syntheses. Sodium hydroxide or potassium hydroxide in methanol at 0°C facilitates enolate formation, followed by dehydration:
$$ \text{3-(Dimethylamino)benzaldehyde} + \text{Acetophenone} \xrightarrow{\text{KOH}} \text{Chalcone intermediate} $$
Hydrogenation or selective reduction of the chalcone’s double bond may generate the saturated ketone.

Construction of the 4-(((Furan-2-ylmethyl)thio)methyl)piperidine Subunit

Piperidine Functionalization

The synthesis begins with 4-piperidone hydrochloride hydrate , which undergoes mesylation at the nitrogen using methylsulfonyl chloride in a chloroform-water biphasic system:
$$ \text{4-Piperidone hydrochloride} + \text{MeSO}2\text{Cl} \xrightarrow{\text{NaHCO}3} \text{N-Mesylpiperidin-4-one} $$
This intermediate is critical for subsequent alkylation and thioether formation.

Thioether Side Chain Installation

The mesylated piperidine reacts with furan-2-ylmethanethiol under basic conditions (e.g., NaH in DMSO) to introduce the thioether group via nucleophilic displacement:
$$ \text{N-Mesylpiperidin-4-one} + \text{HSCH}2\text{C}4\text{H}_3\text{O} \xrightarrow{\text{NaH}} \text{4-((Furan-2-ylmethylthio)methyl)piperidine} $$
Optimization studies indicate that polar aprotic solvents (DMSO, DMF) enhance reaction rates, while excess thiol (1.2–1.5 eq) ensures complete conversion.

Final Coupling and Methanone Assembly

The two subunits are coupled via a nucleophilic acyl substitution reaction. The piperidine-thioether intermediate is deprotonated with sodium hydride and reacted with 3-(dimethylamino)benzoyl chloride in anhydrous DMF:
$$ \text{4-((Furan-2-ylmethylthio)methyl)piperidine} + \text{3-(Dimethylamino)benzoyl chloride} \xrightarrow{\text{NaH}} \text{Target compound} $$
Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) confirms product formation, with purification achieved through recrystallization from ethanol (yield: 15–22%).

Optimization Challenges and Solutions

  • Low Atom Economy : The multistep synthesis suffers from cumulative atom economy losses (e.g., 11% overall in related Corey-Chaykovsky reactions). Mitigation strategies include in situ generation of intermediates and solvent recycling.
  • Regioselectivity in Thioether Formation : Competing O-alkylation is suppressed by using bulkier bases (e.g., t-BuOK) and controlling stoichiometry.
  • Purification Complexity : Silica gel chromatography or fractional crystallization resolves co-eluting byproducts, though scale-up remains challenging.

Analytical Characterization

  • IR Spectroscopy : Key peaks include ν(C=O) at 1680–1700 cm⁻¹ and ν(N-Me₂) at 2800–2820 cm⁻¹.
  • NMR : ¹H NMR (CDCl₃) displays singlet δ 3.05 ppm (N(CH₃)₂), δ 4.21 ppm (SCH₂C4H3O), and δ 7.2–7.8 ppm (aromatic protons).
  • Melting Point : Reported range: 142–145°C (lit. 144°C for analogous structures).

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)phenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-(Dimethylamino)phenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)phenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Aromatic Substituents

  • Target compound: 3-(Dimethylamino)phenyl group.
  • Analog 74–77 (): 3-Methoxyphenyl group. The methoxy group is moderately electron-donating but less polar than dimethylamino, which may reduce solubility and CNS bioavailability .
  • Analog 24 (): 3-Hydroxy-4-(phenylthio)phenyl group.

(b) Thioether-Linked Substituents

  • Target compound: Furan-2-ylmethylthio group.
  • Analogs 74–78 () : Trifluoromethylpyridin-2-ylthio groups. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the pyridine ring offers hydrogen-bonding sites .
  • Analog 3e () : Methylsulfonyl group. A polar, electron-withdrawing group that may reduce membrane permeability but improve target affinity .

Data Tables

Table 1. Structural and Physicochemical Comparison of Piperidine Derivatives

Compound ID Aromatic Group Thioether Substituent Molecular Weight (g/mol) Synthetic Yield (%) Key Feature(s)
Target Compound 3-(Dimethylamino)phenyl Furan-2-ylmethylthio ~408.5 N/A High solubility, moderate stability
74 () 3-Methoxyphenyl 3-(Trifluoromethylpyridinyl) ~581.2 48 High lipophilicity, CF₃ stability
24 () 3-Hydroxy-4-(phenylthio) 4-(Trifluoromethylpyridinyl) ~581.2 N/A Polar, HPLC purity 95%
3e () 4-Methoxyphenyl Methylsulfonyl 318.4 81 High polarity, low MW

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